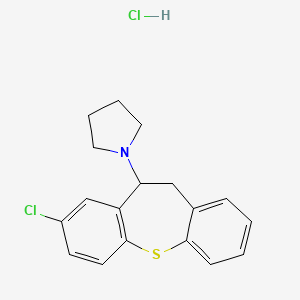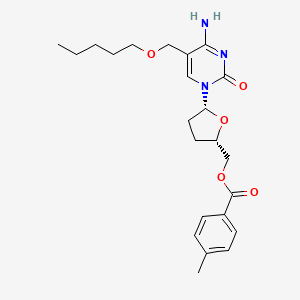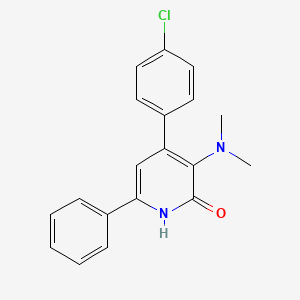
4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino group, and a phenyl group attached to a pyridinol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The dimethylamino group is usually introduced via nucleophilic substitution.
-
Step 1: Formation of the Pyridine Ring
Reagents: Acetaldehyde, ammonia, and formaldehyde.
Conditions: Heated under reflux in the presence of a catalyst such as zinc chloride.
-
Step 2: Electrophilic Aromatic Substitution
Reagents: Chlorobenzene and bromobenzene.
Conditions: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
-
Step 3: Nucleophilic Substitution
Reagents: Dimethylamine.
Conditions: Carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide in acetone (Finkelstein reaction) for halogen exchange.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. For example, modifications to the dimethylamino group can lead to compounds with improved efficacy and reduced side effects in treating conditions such as depression and anxiety.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-3-(dimethylamino)-2-pyridinol
- 4-(4-Chlorophenyl)-3-(methylamino)-6-phenyl-2-pyridinol
- 4-(4-Bromophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol
Uniqueness
Compared to similar compounds, 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
16607-19-5 |
|---|---|
分子式 |
C19H17ClN2O |
分子量 |
324.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-(dimethylamino)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H17ClN2O/c1-22(2)18-16(13-8-10-15(20)11-9-13)12-17(21-19(18)23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,23) |
InChIキー |
JSWXIWMLGUHYJY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



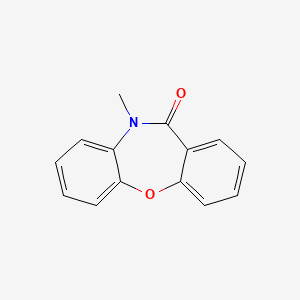


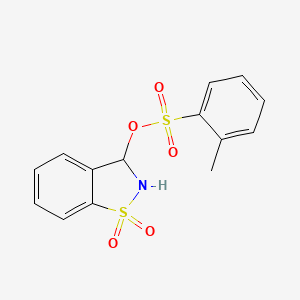
![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)
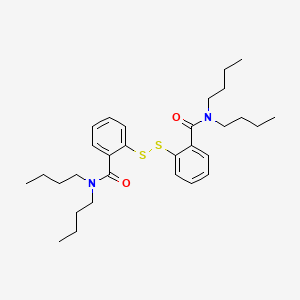
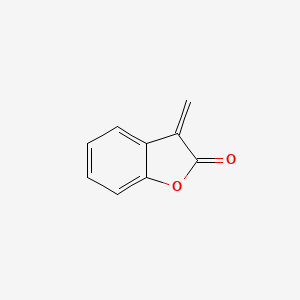



![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
